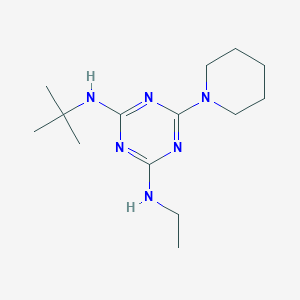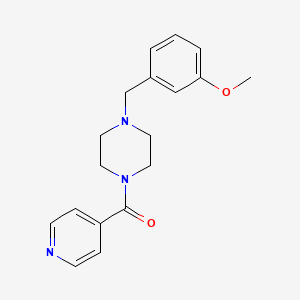![molecular formula C16H16Cl2N2O2 B5774539 N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea](/img/structure/B5774539.png)
N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea, also known as CAY10585, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a urea derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation. In
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea has been studied for its potential applications in a range of scientific fields, including cancer research, neuroscience, and immunology. It has been shown to have anti-tumor properties, inhibiting the growth of cancer cells in vitro and in vivo. In addition, N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea has been found to modulate the activity of ion channels in the brain, suggesting potential applications in the treatment of neurological disorders. It has also been shown to have immunomodulatory effects, making it a promising candidate for the development of new immunotherapies.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea is not fully understood, but it is thought to act through the inhibition of certain enzymes and ion channels. It has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In addition, N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea has been found to modulate the activity of several ion channels in the brain, including the N-methyl-D-aspartate (NMDA) receptor and the voltage-gated potassium channel Kv1.3.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea has been shown to have a range of biochemical and physiological effects, including anti-tumor activity, modulation of ion channel activity, and immunomodulatory effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, suggesting potential applications in cancer therapy. In addition, N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea has been shown to modulate the activity of ion channels in the brain, suggesting potential applications in the treatment of neurological disorders. It has also been found to have immunomodulatory effects, making it a promising candidate for the development of new immunotherapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea in laboratory experiments is its high purity and yield, which makes it a reliable and consistent compound for research. In addition, its wide range of potential applications in scientific research makes it a versatile and valuable tool for investigating a variety of biological processes. However, one of the limitations of using N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea is its relatively high cost, which may limit its accessibility for some researchers.
Direcciones Futuras
There are many potential future directions for research on N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea. One area of interest is its potential applications in cancer therapy, where it has shown promising anti-tumor activity. Further research could explore the mechanisms of action underlying this activity, as well as potential strategies for optimizing its efficacy in cancer treatment. In addition, there is potential for further investigation of N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea's effects on ion channel activity in the brain, which could lead to the development of new treatments for neurological disorders. Finally, research on N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea's immunomodulatory effects could lead to the development of new immunotherapies for a range of diseases.
Métodos De Síntesis
N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea can be synthesized through a multi-step process involving the reaction of 5-chloro-2-methoxyaniline with 4-chlorobenzaldehyde to form an intermediate product, which is then reacted with ethyl isocyanate to yield the final product. The synthesis method has been optimized to produce high yields of pure N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea, making it a viable compound for laboratory experiments.
Propiedades
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-(4-chlorophenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O2/c1-22-15-7-6-13(18)10-14(15)20-16(21)19-9-8-11-2-4-12(17)5-3-11/h2-7,10H,8-9H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJVEDCTGREBJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(4-ethylphenoxy)acetyl]morpholine](/img/structure/B5774479.png)

![1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5774502.png)

![3-(4-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5774525.png)





![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5774571.png)